molecular formula C27H35BrCl3N3Zn B11824735 Ethyl Green zinc chloride CAS No. 13202-38-5

Ethyl Green zinc chloride

Cat. No.: B11824735
CAS No.: 13202-38-5
M. Wt: 653.2 g/mol
InChI Key: RRKSQWOQZFIQKW-UHFFFAOYSA-J
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Description

Ethyl Green zinc chloride is a synthetic, triphenylmethane-type cationic dye. It is primarily used as a DNA stain in histochemistry due to its ability to bind specifically to the A-T rich regions of the major groove of DNA. The compound is composed of triphenylmethane and is often used in combination with other dyes for various staining techniques .

Preparation Methods

Ethyl Green zinc chloride can be synthesized through the reaction of triphenylmethane derivatives with zinc chlorideThe reaction conditions typically involve high temperatures and the use of solvents such as ethanol or water to facilitate the reaction .

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is then purified through crystallization and filtration processes to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Ethyl Green zinc chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydroxide anions, which can convert this compound into crystal violet dye and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl Green zinc chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl Green zinc chloride involves its binding to the A-T rich regions of the major groove of DNA. The compound possesses aniline rings with different degrees of methylation, which help it bind specifically to DNA. This binding is facilitated by the two positive charges on the dye, allowing it to interact with the negatively charged phosphate backbone of DNA . At high pH levels, this compound forms an alkaline solution and gets converted to a colorless carbinol base. In the presence of hydroxide anions, it produces crystal violet dye and ethanol .

Comparison with Similar Compounds

Ethyl Green zinc chloride is similar to other triphenylmethane dyes such as Methyl Green and Crystal Violet. it is unique in its specific binding to the A-T rich regions of DNA, making it particularly useful for DNA staining applications. Other similar compounds include:

This compound stands out due to its specific binding properties and versatility in various scientific and industrial applications.

Properties

CAS No.

13202-38-5

Molecular Formula

C27H35BrCl3N3Zn

Molecular Weight

653.2 g/mol

IUPAC Name

zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;trichloride

InChI

InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

RRKSQWOQZFIQKW-UHFFFAOYSA-J

Canonical SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Zn+2].[Br-]

Origin of Product

United States

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